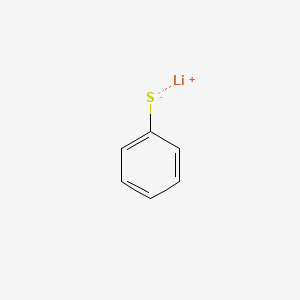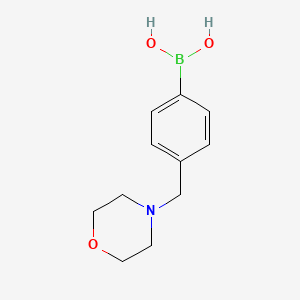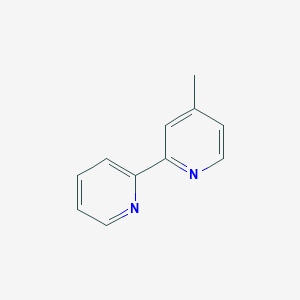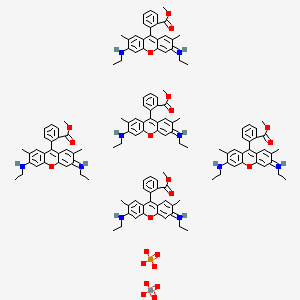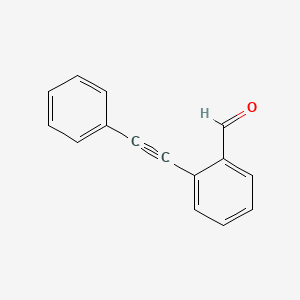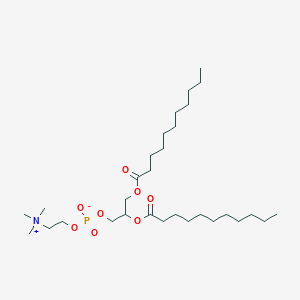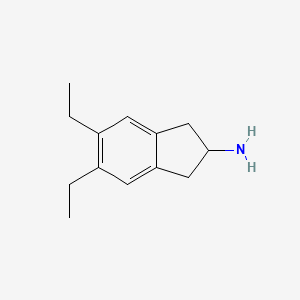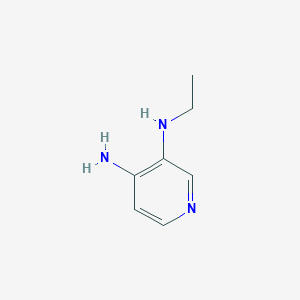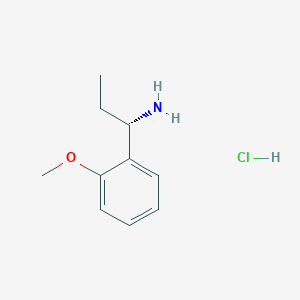![molecular formula C8H5ClS B1589383 7-Chlorobenzo[b]thiophene CAS No. 90407-14-0](/img/structure/B1589383.png)
7-Chlorobenzo[b]thiophene
Overview
Description
7-Chlorobenzo[b]thiophene (7-CBT) is an organosulfur compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 125°C and a boiling point of 270°C. 7-CBT is an important intermediate in the synthesis of various compounds, such as dyes, pharmaceuticals, and polymers. In addition, it is used as a catalyst in the production of polymers and other industrial chemicals. Furthermore, 7-CBT has been investigated for its potential use in medical research.
Scientific Research Applications
Chemical Reactions and Derivatives
7-Chlorobenzo[b]thiophene has been a subject of interest in chemical reactions and the synthesis of various derivatives. For instance, Chapman et al. (1972) demonstrated that 3-Bromomethyl-7-chlorobenzo[b]thiophen can be converted into amino-, guanidino-, and ureido-compounds through modifications of known methods. They also explored nitration, bromination, and acetylation of 7-chloro-3-methylbenzo[b]thiophen, resulting in the production of 2-substituted compounds (Chapman, Clarke, & Manolis, 1972).
Pharmacological Properties
Benzo[b]thiophene molecules, including derivatives of this compound, are significant in synthetic medicinal chemistry due to their wide spectrum of pharmacological properties. Isloor et al. (2010) focused on the synthesis of new benzo[b]thiophene derivatives with notable antibacterial, antifungal, and anti-inflammatory activities, indicating the therapeutic potential of these compounds (Isloor, Kalluraya, & Sridhar Pai, 2010).
Antimicrobial and Analgesic Activity
Kumara et al. (2009) synthesized various benzo[b]thiophene substituted carbamates, ureas, and pyrazoles, investigating their antimicrobial and analgesic activities. This research highlights the diverse biological applications of this compound derivatives (Kumara et al., 2009).
Antifungal Activity
In the study of antifungal activity, Nussbaumer et al. (1991) researched benzo[b]thiophene analogues and found that certain derivatives showed significantly enhanced activity against Candida albicans. This suggests the potential use of this compound in developing antifungal treatments (Nussbaumer, Petrányi, & Stütz, 1991).
Crystal Structure Analysis
The study of the crystal structure of this compound derivatives also plays a crucial role in understanding their chemical properties. Tarighi et al. (2009) conducted a single crystal X-ray structure determination of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, providing insights into the molecular structure and interactions of such compounds (Tarighi, Abbasi, Zamanian, Badiei, & Ghoranneviss, 2009).
Synthesis of Novel Derivatives
The synthesis of novel derivatives of this compound is another significant area of research. Muhsinah et al. (2020) focused on synthesizing new thiophene derivatives, emphasizing their pharmacological and biological activities. This highlights the continuous efforts in pharmaceutical research to discover and develop new compounds with diverse therapeutic applications (Muhsinah et al., 2020).
Mechanism of Action
Target of Action
7-Chlorobenzo[b]thiophene is a synthetic compound that has been studied for its potential biological activities . .
Mode of Action
It is synthesized from aryne precursors and alkynyl sulfides . The synthesis involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
Thiophene and its derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Pharmacokinetics
In silico adme properties of similar compounds have been determined, and they showed excellent drug-like properties with no violations to lipinski, veber, and muegge filters .
Result of Action
Similar compounds have shown antiproliferative activities on cancer cell lines .
Action Environment
The synthesis of this compound involves environmentally benign methodology, uses ethanol as the solvent, and results in 3-halo substituted benzo[b]thiophene structures in very high yields .
Biochemical Analysis
Biochemical Properties
7-Chlorobenzo[b]thiophene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer activities . These interactions are primarily due to the compound’s ability to form stable complexes with various biomolecules, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of certain cancer cells by interfering with their signaling pathways and inducing apoptosis . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, thereby affecting cellular proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes and inhibit their activity, leading to changes in metabolic pathways. For example, it has been shown to inhibit kinases, which are enzymes that play a crucial role in cell signaling and regulation . This inhibition can result in the suppression of cell growth and proliferation. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter the levels of metabolites within cells. For instance, the compound has been shown to inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to changes in cellular metabolism . These interactions can have significant implications for the compound’s therapeutic potential and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within the body . Its localization and accumulation in certain tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport mechanisms of this compound is essential for optimizing its use in clinical settings.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. Studying the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
7-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWIITWUDNYXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453774 | |
| Record name | 7-CHLORO-BENZO[B]THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90407-14-0 | |
| Record name | 7-CHLORO-BENZO[B]THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthesis pathways for 7-Chlorobenzo[b]thiophene?
A1: Two primary synthetic routes for this compound are described in the literature []:
Q2: What is the significance of using hexamethylphosphoric triamide in the synthesis of this compound?
A2: Hexamethylphosphoric triamide (HMPA) plays a crucial role in achieving high selectivity during the synthesis of this compound via the 2,3-dichlorobenzaldehyde route []. HMPA acts as a polar aprotic solvent, favoring SN2 reactions. Its presence promotes the selective nucleophilic attack of the sulfur nucleophile on the chlorine at the 2-position of 2,3-dichlorobenzaldehyde, minimizing unwanted side reactions and improving the yield of the desired product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

